![molecular formula C20H20BrN3OS B2828614 4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 374697-52-6](/img/structure/B2828614.png)
4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Description
4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20BrN3OS and its molecular weight is 430.36. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactivity
Tetrahydropyrimidine derivatives are key intermediates in the synthesis of various heterocyclic compounds, demonstrating wide-ranging utility in chemical synthesis. For instance, studies on the synthesis of thio-substituted ethyl nicotinate derivatives from similar tetrahydropyrimidine compounds reveal their potential in generating diverse molecular structures with potential biological activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). This versatility underscores the role of such compounds in developing new chemical entities with specific functional properties.
Biological Activities
Derivatives of tetrahydropyrimidines exhibit significant biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. For example, novel benzodifuranyl derivatives of tetrahydropyrimidines have been identified as potent anti-inflammatory and analgesic agents, showcasing the therapeutic potential of these compounds (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings indicate that tetrahydropyrimidine derivatives could be explored further for their pharmacological benefits.
Material Science Applications
In material science, the structural and electronic characterizations of tetrahydropyrimidine derivatives provide insights into their potential applications in novel materials development. X-ray crystal structure analysis and quantum chemical calculations have been used to understand the molecular structure and conformational preferences of these compounds, which could influence their incorporation into advanced materials (Memarian, Ranjbar, Sabzyan, Habibi, & Suzuki, 2013). The detailed understanding of their molecular properties may facilitate the design of materials with specific electronic or optical characteristics.
properties
IUPAC Name |
4-(2-bromophenyl)-N-(2,3-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS/c1-11-7-6-10-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-8-4-5-9-15(14)21/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHDWTQALVXUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=S)NC2C3=CC=CC=C3Br)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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